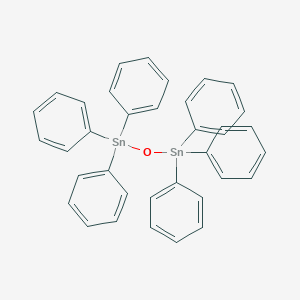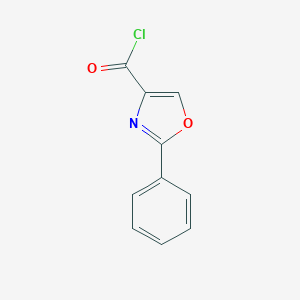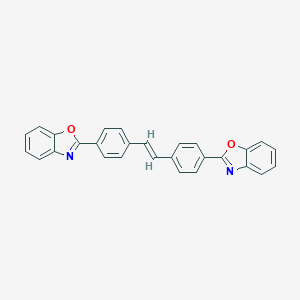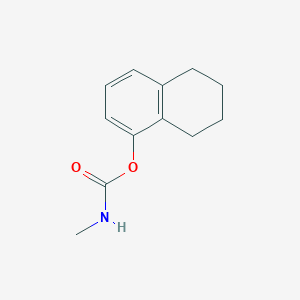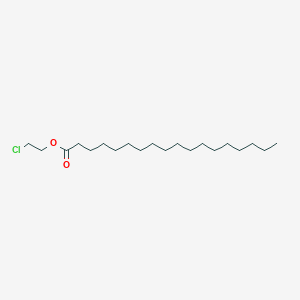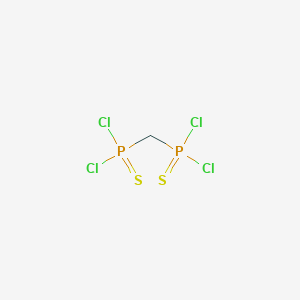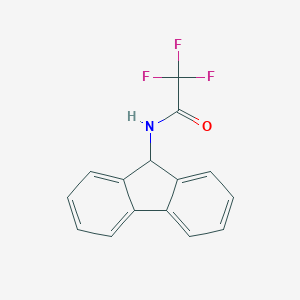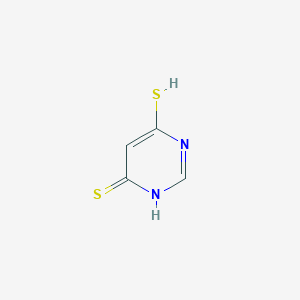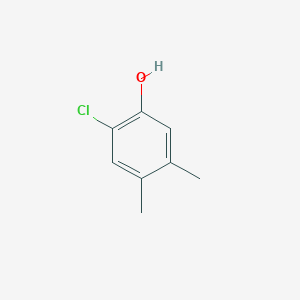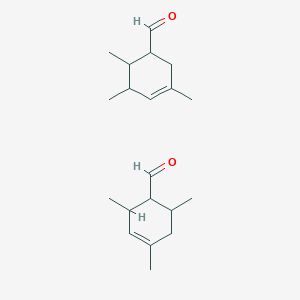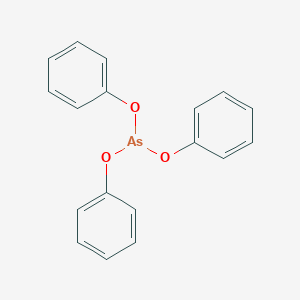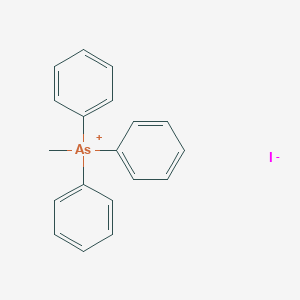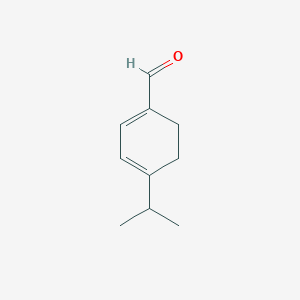![molecular formula C8H12Cl2 B075740 1,4-Dichlorobicyclo[2.2.2]octane CAS No. 1123-39-3](/img/structure/B75740.png)
1,4-Dichlorobicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichlorobicyclo[2.2.2]octane, also known as Dicyclohexylchloride, is a bicyclic organic compound that is used in various scientific research applications. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the synthesis of other organic compounds and has several important applications in the field of science.
作用機序
The mechanism of action of 1,4-Dichlorobicyclo[2.2.2]octane is not well understood. However, it is known to act as a strong alkylating agent and reacts with various nucleophiles such as amino acids, proteins, and DNA. This compound is highly reactive and can cause damage to cells and tissues.
生化学的および生理学的効果
1,4-Dichlorobicyclo[2.2.2]octane has several biochemical and physiological effects. It is known to be toxic to cells and tissues and can cause damage to DNA. This compound is also known to cause mutations and can lead to the development of cancer. It is important to handle this compound with care and take appropriate safety precautions when working with it.
実験室実験の利点と制限
The advantages of using 1,4-Dichlorobicyclo[2.2.2]octane in laboratory experiments are that it is readily available, easy to handle, and has a wide range of applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it.
将来の方向性
There are several future directions for research involving 1,4-Dichlorobicyclo[2.2.2]octane. One possible direction is to explore its potential as a reagent in the synthesis of new organic compounds. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
1,4-Dichlorobicyclo[2.2.2]octane is an important compound in the field of scientific research. It is widely used in the synthesis of other organic compounds and has several important applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
The synthesis of 1,4-Dichlorobicyclo[2.2.2]octane can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride. This reaction yields 1,4-Dichlorobicyclo[2.2.2]octane and is widely used in the laboratory.
科学的研究の応用
1,4-Dichlorobicyclo[2.2.2]octane has several important applications in scientific research. It is widely used in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in the preparation of various organic compounds.
特性
CAS番号 |
1123-39-3 |
|---|---|
製品名 |
1,4-Dichlorobicyclo[2.2.2]octane |
分子式 |
C8H12Cl2 |
分子量 |
179.08 g/mol |
IUPAC名 |
1,4-dichlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChIキー |
OAGIKCZVYNHNCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
正規SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
その他のCAS番号 |
1123-39-3 |
同義語 |
1,4-Dichlorobicyclo[2.2.2]octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



